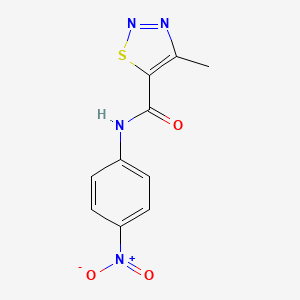

4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-N-(4-nitrophenyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3S/c1-6-9(18-13-12-6)10(15)11-7-2-4-8(5-3-7)14(16)17/h2-5H,1H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYPLYVYCXTDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-nitroaniline with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate ring closure. The resulting intermediate is then treated with methyl iodide to introduce the methyl group at the 4-position of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium dithionite.

Nucleophiles: Ammonia, amines, thiols.

Dehydrating Agents: Phosphorus oxychloride, polyphosphoric acid.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound is used in the development of organic semiconductors and other electronic materials.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of microorganisms or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The 1,2,3-thiadiazole core distinguishes the target compound from analogs with thiazole or benzimidazole rings:

- Thiadiazole vs. Thiazole: Electronic Effects: Thiadiazoles exhibit higher electron deficiency due to additional nitrogen atoms compared to thiazoles, which may enhance electrophilic reactivity or binding to biological targets .

- Thiadiazole vs.

Substituent Effects

Carboxamide Substituents:

Heterocycle Substituents:

Research Findings and Implications

Physicochemical Properties

- Solubility : Nitrophenyl-substituted compounds typically exhibit lower aqueous solubility than methoxy- or benzodioxol-substituted derivatives .

- Reactivity: The nitro group may participate in redox reactions under physiological conditions, as seen in 4-nitrophenyl boronic acid conversion to 4-nitrophenol .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Impact on Properties

| Substituent | Electronic Effect | Solubility Trend | Bioactivity Hypothesis |

|---|---|---|---|

| 4-Nitrophenyl | Withdrawing | Low | Enhanced target binding |

| 4-Methoxyphenyl | Donating | Moderate | Balanced PK/PD |

| Benzodioxolmethyl | Neutral/Donating | High | CNS penetration |

Biologische Aktivität

4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro studies have shown effective activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32.6 | Itraconazole | 47.5 |

| Escherichia coli | 40.0 | Streptomycin | 30.0 |

These results suggest that the nitrophenyl group enhances the compound's efficacy against microbial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It is reported to induce apoptosis in cancer cells through modulation of key signaling pathways such as the Bcl-2/Bax pathway. The compound's cytotoxicity was assessed in different cancer cell lines, revealing IC50 values lower than those of conventional chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|

| A-431 (epidermoid carcinoma) | 1.61 ± 1.92 | Doxorubicin | 2.00 |

| Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Doxorubicin | 2.00 |

These findings highlight the potential of this compound as a lead for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies involving animal models demonstrated significant reductions in paw edema when treated with varying doses of the compound.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 100 | 50.05 |

| 200 | 68.76 |

These results indicate that the compound may inhibit inflammatory mediators effectively.

Case Studies

Several case studies have highlighted the biological activity of thiadiazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against E. coli and S. aureus, finding that compounds with nitro substituents exhibited significantly enhanced activity compared to those without.

- Cancer Cell Apoptosis : Research on various derivatives demonstrated that modifications at the phenyl ring could lead to increased cytotoxicity against breast cancer cells, suggesting structure-activity relationships critical for therapeutic development.

- Inflammation Models : In vivo studies indicated that thiadiazole derivatives reduced inflammation markers in rat models, showcasing their potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of a 4-nitrophenylamine precursor with a thiadiazole carboxylic acid derivative. Key steps include:

- Coupling Reactions : Use of carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF under nitrogen .

- Temperature Control : Maintaining 0–5°C during acid chloride formation to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

- Critical Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products like unreacted nitrophenylamine .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : and NMR to verify substituent integration (e.g., methyl groups at δ ~2.5 ppm, aromatic protons from nitrophenyl at δ ~7–8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650–1700 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) .

Advanced Research Questions

Q. What strategies are employed to study interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Experimental Design :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., cytochrome P450 or kinases). Validate with mutagenesis studies .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (, , ) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Q. How can mechanistic studies elucidate its inhibitory effects on enzymes?

- Methodology :

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Analyze Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- IC Determination : Dose-response curves using fluorogenic or chromogenic substrates (e.g., p-nitrophenyl phosphate for phosphatases) .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., SHELX-refined structures) to visualize binding interactions .

Q. What physicochemical properties are critical for formulation in preclinical studies?

- Key Data :

| Property | Value/Technique | Relevance |

|---|---|---|

| Solubility | ~0.5 mg/mL in DMSO | In vitro assays |

| LogP | ~2.8 (HPLC-derived) | Membrane permeability |

| Stability | >24 hrs at pH 7.4 | Plasma compatibility |

Specialized Research Questions

Q. How does structural modification of the thiadiazole core influence bioactivity?

- SAR Approaches :

- Substituent Variation : Replace the 4-methyl group with halogens (Cl, F) or electron-withdrawing groups to enhance target affinity .

- Nitrophenyl Modifications : Introduce methoxy or amino groups to alter electronic effects and solubility .

- Biological Testing : Compare IC values against parent compound in cytotoxicity or antimicrobial assays .

Q. What crystallographic techniques resolve structural ambiguities in polymorphs or solvates?

- Protocol :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., chloroform/methanol). Refine using SHELXL for bond-length accuracy (±0.01 Å) .

- Powder XRD : Identify polymorphs by comparing experimental vs. simulated patterns .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Reports vary (45–75% yields) due to solvent purity or nitro group reduction side reactions. Mitigate by using freshly distilled DMF and inert atmospheres .

- Binding Affinity Variability : Differences in SPR-derived values (nM–µM) may arise from protein immobilization methods. Use orthogonal techniques (ITC, MST) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.